molecular formula C7H10N4 B13169808 2-(4-amino-1H-pyrazol-1-yl)butanenitrile

2-(4-amino-1H-pyrazol-1-yl)butanenitrile

Cat. No.: B13169808
M. Wt: 150.18 g/mol
InChI Key: IMPRJLVYWZBAQY-UHFFFAOYSA-N
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Description

2-(4-amino-1H-pyrazol-1-yl)butanenitrile is a chemical compound with the molecular formula C₇H₁₀N₄ It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-1H-pyrazol-1-yl)butanenitrile typically involves the reaction of 4-amino-1H-pyrazole with butanenitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of reagents and solvents may also be adjusted to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-1H-pyrazol-1-yl)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The nitrile group can also participate in interactions with various biological molecules, affecting their function and activity .

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

2-(4-aminopyrazol-1-yl)butanenitrile

InChI

InChI=1S/C7H10N4/c1-2-7(3-8)11-5-6(9)4-10-11/h4-5,7H,2,9H2,1H3

InChI Key

IMPRJLVYWZBAQY-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)N1C=C(C=N1)N

Origin of Product

United States

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